molecular formula C15H15ClN4O B2872930 3-(6-chloropyridazin-3-yl)-1,2,3,4,5,6-hexahydro-8H-1,5-methanopyrido[1,2-a][1,5]diazocin-8-one CAS No. 1351840-72-6

3-(6-chloropyridazin-3-yl)-1,2,3,4,5,6-hexahydro-8H-1,5-methanopyrido[1,2-a][1,5]diazocin-8-one

Cat. No.: B2872930
CAS No.: 1351840-72-6
M. Wt: 302.76
InChI Key: LOZAKIWYZONRSD-UHFFFAOYSA-N
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Description

The compound “3-(6-chloropyridazin-3-yl)-1,2,3,4,5,6-hexahydro-8H-1,5-methanopyrido[1,2-a][1,5]diazocin-8-one” is a complex organic molecule that contains several heterocyclic rings, including a pyridazin ring and a diazocin ring . The presence of these rings suggests that this compound may have interesting chemical and biological properties.


Molecular Structure Analysis

The molecular structure of this compound is likely to be quite complex due to the presence of multiple rings and functional groups. The presence of nitrogen in the rings also suggests that this compound could exist in multiple tautomeric forms .


Chemical Reactions Analysis

The chemical reactions that this compound can undergo would depend on the specific functional groups present in the molecule. For example, the chloro group could potentially be substituted with other groups in a nucleophilic substitution reaction .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by the functional groups and the overall structure of the molecule. For example, the presence of the nitrogen-containing rings could potentially make this compound more polar and increase its solubility in water .

Scientific Research Applications

Antitumor Properties

  • Stevens et al. (1984) studied a derivative, 8-carbamoyl-3-(2-chloroethyl)imidazo[5,1-d]-1,2,3,5-tetrazin-4(3H)-one, and found it to have curative activity against L-1210 and P388 leukemia, suggesting its potential as an antitumor agent. This compound may act as a prodrug for the acyclic triazene MCTIC (Stevens et al., 1984).

Synthesis and Chemical Transformations

  • Gómez et al. (1985) described a ring-cleavage reaction of the pyridazine ring in 6H-pyrrolo[3,4-d]pyridazines, leading to the formation of 4,5-diaza-6-pyrrol-3-ylhexa-3,5-dienoates. This highlights the compound's interesting chemical behavior and potential for creating novel derivatives (Gómez et al., 1985).

Pharmacological Applications

  • Sharma et al. (2013) synthesized derivatives of 2-((5-amino-1,3,4-thiadiazol-2-yl)methyl)-6-phenyl-4,5-dihydropyridazin-3(2H)-one and found them to have promising anticonvulsant and muscle relaxant activities. This suggests potential applications in treating convulsive disorders (Sharma et al., 2013).

Antimicrobial and Antiviral Activities

  • Barth et al. (1996) prepared novel pyridazino[3,4-b][1,5]benzoxazepin-5(6H)-ones, demonstrating inhibition of HIV-1 reverse transcriptase. This positions such compounds as potential agents in antiviral therapies (Barth et al., 1996).

Potential for Anticonvulsant Applications

  • Fiakpui et al. (1999) synthesized 5-(2-chlorophenyl)-7H-pyrido[4,3-f][1,2,4]triazolo[4,3-a][1,4]diazepines, showing good anticonvulsant activity in models for absence epilepsy. This suggests their utility in developing new treatments for specific types of epilepsy (Fiakpui et al., 1999).

Mechanism of Action

The mechanism of action of this compound would depend on its specific biological activity. Based on the structure, it could potentially interact with various biological targets through hydrogen bonding, ionic interactions, or hydrophobic interactions .

Future Directions

Future research on this compound could involve further exploration of its synthesis, characterization of its physical and chemical properties, and investigation of its biological activity. This could potentially lead to the development of new drugs or other useful compounds .

Properties

IUPAC Name

11-(6-chloropyridazin-3-yl)-7,11-diazatricyclo[7.3.1.02,7]trideca-2,4-dien-6-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15ClN4O/c16-13-4-5-14(18-17-13)19-7-10-6-11(9-19)12-2-1-3-15(21)20(12)8-10/h1-5,10-11H,6-9H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LOZAKIWYZONRSD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2CN(CC1C3=CC=CC(=O)N3C2)C4=NN=C(C=C4)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15ClN4O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

302.76 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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